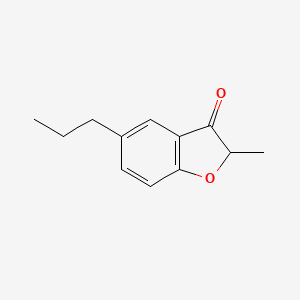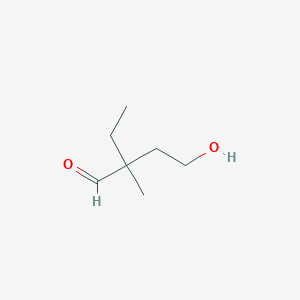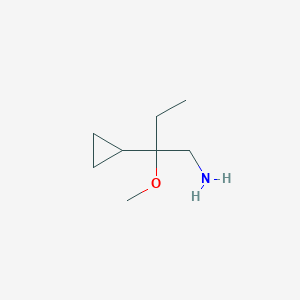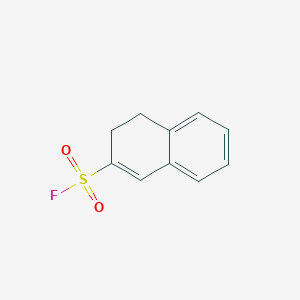
3,4-Dihydronaphthalene-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydronaphthalene-2-sulfonyl fluoride is an organic compound with the molecular formula C₁₀H₉FO₂S It is a sulfonyl fluoride derivative, which is a class of compounds known for their reactivity and utility in various chemical processes
Preparation Methods
The synthesis of 3,4-Dihydronaphthalene-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of the corresponding sulfonyl chloride using fluorosulfonyl radicals . This method is efficient and provides a high yield of the desired product. Another approach involves the use of sulfuryl fluoride gas (SO₂F₂) as a fluorosulfonylating reagent . This method is advantageous due to its simplicity and the availability of the reagents.
Industrial production methods for sulfonyl fluorides often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
3,4-Dihydronaphthalene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Addition Reactions: It can react with alkenes or alkynes to form addition products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-Dihydronaphthalene-2-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicinal Chemistry:
Materials Science: The compound is used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism by which 3,4-Dihydronaphthalene-2-sulfonyl fluoride exerts its effects involves the formation of a covalent bond with nucleophilic sites on target molecules. This covalent modification can inhibit the activity of enzymes or alter the function of proteins. The molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
3,4-Dihydronaphthalene-2-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Methanesulfonyl Fluoride: A simpler sulfonyl fluoride with similar reactivity but different applications.
Benzenesulfonyl Fluoride: Another sulfonyl fluoride with a different aromatic structure, used in different synthetic applications.
Trifluoromethanesulfonyl Fluoride: Known for its strong electron-withdrawing properties and used in specialized chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and makes it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H9FO2S |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3,4-dihydronaphthalene-2-sulfonyl fluoride |
InChI |
InChI=1S/C10H9FO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 |
InChI Key |
LMWHKYCBVCCYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


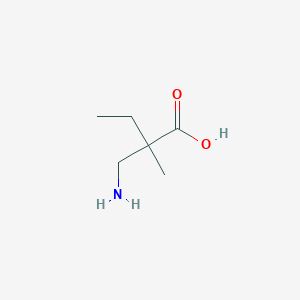
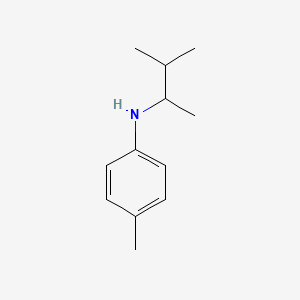
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13287656.png)
amine](/img/structure/B13287660.png)

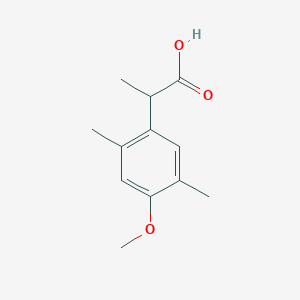

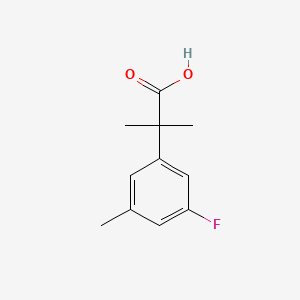
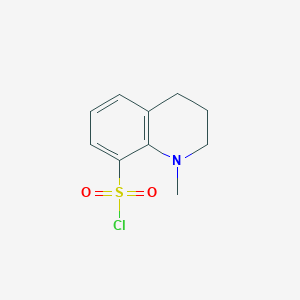
![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13287709.png)
amine](/img/structure/B13287711.png)
